1-Nitro-2-(pentan-3-yloxy)benzene

説明

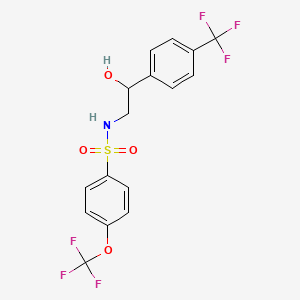

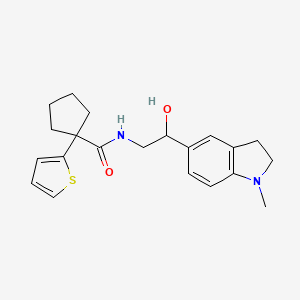

1-Nitro-2-(pentan-3-yloxy)benzene is a compound with the molecular formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring (benzene), a nitro group attached to the ring, and a pentan-3-yloxy group also attached to the ring . The molecule has a total of 30 bonds .科学的研究の応用

Catalytic Activity in Organic Synthesis

Compounds structurally related to "1-Nitro-2-(pentan-3-yloxy)benzene" have been explored for their catalytic activity in organic synthesis. For instance, a new copper(II) dimer synthesized with related azo derivatives has demonstrated significant catalytic efficiency in the peroxidative oxidation of cyclohexane and the selective aerobic oxidation of benzylic alcohols to aldehydes. This highlights the potential of azoderivatives of β-diketones, which share structural motifs with "this compound," as suitable ligands in catalytic reactions (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).

Nucleophilic Substitution Reactions

Research on compounds akin to "this compound" includes studies on their reactivity towards nucleophilic substitution. For example, the direct amination of nitro(pentafluorosulfanyl)benzenes, including derivatives that resemble the target compound, has been successfully achieved. This process is crucial for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important in pharmaceutical and materials science (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

Detonation Properties and Stability Analysis

The exploration of nitro and hydroxyl derivatives of benzene, closely related to "this compound," in terms of detonation properties, pyrolysis mechanism, and stability, reveals insights into potential applications in high-energy materials. Studies indicate that certain derivatives exhibit excellent detonation performances and reasonable stability, suggesting their use in energetic materials (Du, Liu, Liu, Zhang, Wang, & Gong, 2011).

Anion Transport and Molecular Sensing

Modification of benzene derivatives with electron-withdrawing groups, like nitro groups, has shown to significantly enhance their anion transport properties. This suggests potential applications in designing new anion exchange materials and sensors for environmental monitoring and biological systems (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

特性

IUPAC Name |

1-nitro-2-pentan-3-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTALUFKIARWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)

![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)

![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)

![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)

![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)

![N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2719202.png)